5-Phenyl-1-benzofuran
Overview
Description
5-Phenyl-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by a phenyl group attached to the fifth position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-phenylphenol with ethyl bromoacetate in the presence of a base, followed by dehydrogenation. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofurans depending on the reagents used
Scientific Research Applications
5-Phenyl-1-benzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a valuable lead compound in drug discovery
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antiviral properties
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-Phenyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In anticancer applications, the compound induces apoptosis and inhibits cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
- Psoralen
- 8-Methoxypsoralen
- Angelicin
- Bergapten
- Xanthotoxin
- Usnic Acid
Comparison: 5-Phenyl-1-benzofuran is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other benzofuran derivatives, it exhibits a broader spectrum of antimicrobial and anticancer activities, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-phenyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXGZUXOSCUPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557954 | |
Record name | 5-Phenyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35664-71-2 | |
Record name | 5-Phenyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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